Benzothiazole, 6-chloro-2-ethoxy-
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Overview
Description
Benzothiazole, 6-chloro-2-ethoxy- is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring, with a chlorine atom at the 6th position and an ethoxy group at the 2nd position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 6-chloro-2-ethoxy- can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The presence of a chlorine atom and an ethoxy group can be introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of Benzothiazole, 6-chloro-2-ethoxy- typically involves large-scale synthesis using cost-effective and efficient methods. One-pot multicomponent reactions and microwave-assisted synthesis are often employed to enhance yield and reduce reaction time. Green chemistry principles are also applied to minimize the use of toxic solvents and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 6-chloro-2-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Benzothiazole, 6-chloro-2-ethoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity
Mechanism of Action
The mechanism of action of Benzothiazole, 6-chloro-2-ethoxy- involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. Molecular docking studies have shown that Benzothiazole, 6-chloro-2-ethoxy- can bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
- Benzothiazole, 2-aminobenzothiazole
- Benzothiazole, 2-mercaptobenzothiazole
- Benzothiazole, 6-chloro-2-methoxybenzothiazole
Comparison: Benzothiazole, 6-chloro-2-ethoxy- is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
70292-67-0 |
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Molecular Formula |
C9H8ClNOS |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
6-chloro-2-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNOS/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2H2,1H3 |
InChI Key |
WZTRWHZBHLTNBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
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